molecular formula C7H8N4 B1374177 5-(Ethylamino)pyrazine-2-carbonitrile CAS No. 1409987-87-6

5-(Ethylamino)pyrazine-2-carbonitrile

Cat. No.: B1374177
CAS No.: 1409987-87-6
M. Wt: 148.17 g/mol
InChI Key: XVELTLCJSZCODZ-UHFFFAOYSA-N
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Description

5-(Ethylamino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H8N4 . It is used for scientific research and development.


Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in several studies . These studies highlight the use of fragment-based drug design and a cell-based assay cascade for optimizing the potency and selectivity of these compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with an ethylamino group at the 5th position and a carbonitrile group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pyrazine derivatives, in general, have been the focus of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.17 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

5-(Ethylamino)pyrazine-2-carbonitrile is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of antiviral and anticancer drugs.

    Industry: Used in the production of agrochemicals and dyes.

Safety and Hazards

While specific safety and hazard information for 5-(Ethylamino)pyrazine-2-carbonitrile was not found, it’s important to handle all laboratory chemicals with care. They should not be used for food, drug, pesticide, or biocidal product use .

Biochemical Analysis

Biochemical Properties

5-(Ethylamino)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with nicotinamidase/pyrazinamidase (PncA), which is involved in the NAD+ salvage pathway of Mycobacterium tuberculosis . PncA hydrolyzes nicotinamide into nicotinic acid and also hydrolyzes the prodrug pyrazinamide to generate the active form of the drug, pyrazinoic acid . This interaction highlights the compound’s potential in biochemical pathways related to NAD+ metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PncA can lead to changes in NAD+ levels, which in turn can impact cellular metabolism and energy production . Additionally, its effects on gene expression and cell signaling pathways can influence cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as PncA, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes play crucial roles in these processes. The compound’s ability to modulate enzyme activity at the molecular level underscores its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in NAD+ metabolism and other biochemical processes . The compound’s effects on metabolic flux and metabolite levels can provide insights into its potential applications in metabolic research. Understanding these pathways is crucial for elucidating the compound’s biochemical properties and mechanisms of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function. These factors are important for understanding the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical activity. Understanding these localization patterns is crucial for elucidating the compound’s mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylamino)pyrazine-2-carbonitrile is unique due to its ethylamino group, which provides specific reactivity and makes it suitable for a wide range of applications in chemistry, biology, and industry. Its versatility as a building block for more complex molecules sets it apart from other similar compounds .

Properties

IUPAC Name

5-(ethylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-9-7-5-10-6(3-8)4-11-7/h4-5H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELTLCJSZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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